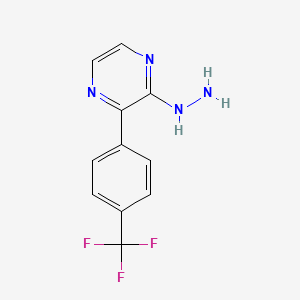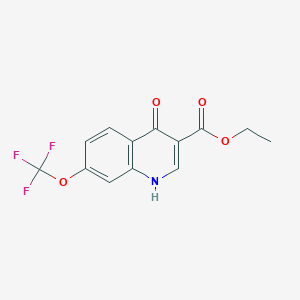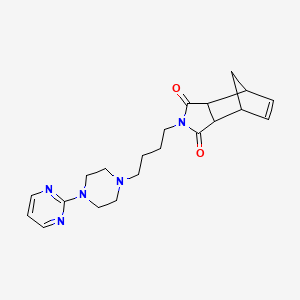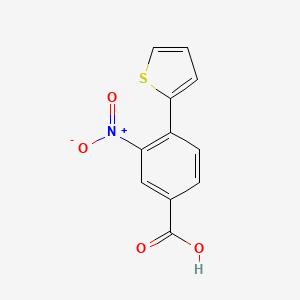
1-(3-Isobutoxyphenyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isobutoxyphenyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group and a phenyl ring substituted with an isobutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isobutoxyphenyl)cyclopropanamine typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method is the reaction of 3-isobutoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation, crystallization, or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Isobutoxyphenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The phenyl ring can be hydrogenated to form cyclohexyl derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of azides or thiol-substituted products.
Applications De Recherche Scientifique
1-(3-Isobutoxyphenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Isobutoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. For example, it could inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain, which can have antidepressant effects.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyphenyl)cyclopropanamine: Similar structure but with a methoxy group instead of an isobutoxy group.
1-(3-Chlorophenyl)cyclopropanamine: Contains a chlorine atom instead of an isobutoxy group.
1-(3-Fluorophenyl)cyclopropanamine: Features a fluorine atom in place of the isobutoxy group.
Uniqueness: 1-(3-Isobutoxyphenyl)cyclopropanamine is unique due to the presence of the isobutoxy group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-[3-(2-methylpropoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-15-12-5-3-4-11(8-12)13(14)6-7-13/h3-5,8,10H,6-7,9,14H2,1-2H3 |
Clé InChI |
WUOVHENDDVJQIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=CC(=C1)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)

